molecular formula C24H22O3 B310717 (2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate

(2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate

Cat. No.: B310717
M. Wt: 358.4 g/mol
InChI Key: WRGGWGZFADLUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate typically involves the esterification of 2,4-dimethylphenol with 2-(3-benzoylphenyl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylphenyl 2-(4-benzoylphenyl)propanoate
  • 2,4-Dimethylphenyl 2-(2-benzoylphenyl)propanoate
  • 2,4-Dimethylphenyl 2-(3-acetylphenyl)propanoate

Uniqueness

(2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate is unique due to the specific positioning of the benzoyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C24H22O3

Molecular Weight

358.4 g/mol

IUPAC Name

(2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate

InChI

InChI=1S/C24H22O3/c1-16-12-13-22(17(2)14-16)27-24(26)18(3)20-10-7-11-21(15-20)23(25)19-8-5-4-6-9-19/h4-15,18H,1-3H3

InChI Key

WRGGWGZFADLUMA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(=O)C(C)C2=CC=CC(=C2)C(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3)C

Origin of Product

United States

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